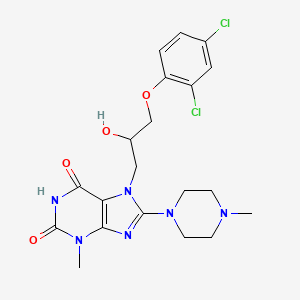

![molecular formula C19H16BrN3O2 B2690947 N-([2,3'-bipyridin]-3-ylmethyl)-2-bromo-5-methoxybenzamide CAS No. 1903678-77-2](/img/structure/B2690947.png)

N-([2,3'-bipyridin]-3-ylmethyl)-2-bromo-5-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

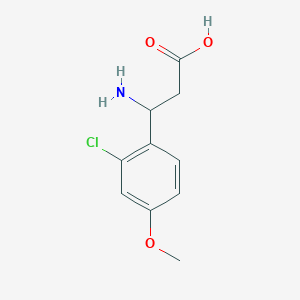

Beschreibung

The compound is a complex organic molecule that likely contains a bipyridine moiety (a structure with two pyridine rings) and a benzamide moiety (a structure derived from benzoic acid and an amine). The prefixes “2-bromo” and “5-methoxy” suggest the presence of a bromine atom and a methoxy group (-OCH3) at the 2nd and 5th positions of the benzamide ring, respectively .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bipyridine and benzamide moieties, the introduction of the bromine and methoxy groups, and the coupling of these structures. The exact synthetic route would depend on the specific reactivity and compatibility of these groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to elucidate its structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the bromine atom might be susceptible to nucleophilic substitution reactions, while the bipyridine moiety might be able to coordinate to metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure and the nature of its functional groups .Wissenschaftliche Forschungsanwendungen

N-Heterocyclic Carbene Gold(I) Complexes in Medicinal Chemistry

N-Heterocyclic carbene (NHC) gold(I) complexes, such as the bromido[3-ethyl-4-(4-methoxyphenyl)-5-(2-methoxypyridin-5-yl)-1-propylimidazol-2-ylidene]gold(I) complex, exhibit significant potential in medicinal chemistry due to their antiproliferative, anticancer, and antibacterial properties. The detailed study of their reaction behavior in aqueous media is crucial for further development and optimization for biomedical applications. This research outlines a comprehensive mechanism for ligand scrambling reactions and oxidation processes in aqueous solutions, providing insights that are vital for understanding their biological activity and enhancing their therapeutic efficacy (Goetzfried et al., 2020).

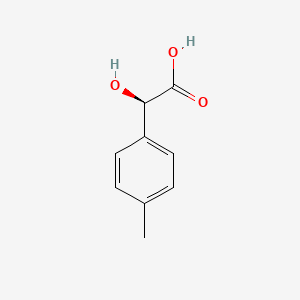

Crystal Structure of N-(p-Methoxyphenyl-3-Propyl)-p-Bromobenzamide

The crystal structure analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, which crystallizes in two polymorphs, provides valuable information on the molecular configuration and intermolecular interactions of such compounds. Understanding the structural differences and similarities between the polymorphs can aid in the design of new compounds with desired physical and chemical properties, which is fundamental for drug design and other scientific research applications (Yasuoka, Kasai, & Kakudo, 1969).

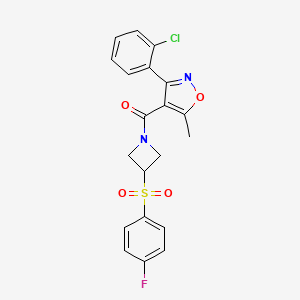

Chemodivergent Annulations via C-H Activation

The study on chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides via Rh(III)-catalyzed C-H activation showcases a novel synthetic pathway for creating complex molecules. This research highlights the versatility of N-methoxybenzamides in organic synthesis, providing a new methodology for constructing pharmacologically relevant compounds under acid-controlled conditions (Xu et al., 2018).

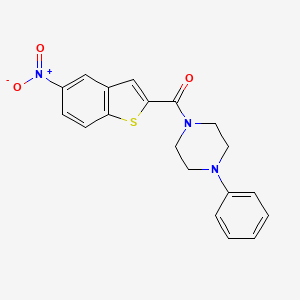

Antibacterial and Antifungal Activities

Secondary metabolites from the endophytic Botryosphaeria dothidea, including compounds related to N-methoxybenzamide derivatives, exhibit significant antimicrobial, antioxidant, and cytotoxic activities. These findings demonstrate the potential of N-methoxybenzamide derivatives for developing new antimicrobial and anticancer agents, leveraging their natural bioactivity profiles (Xiao et al., 2014).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-5-methoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O2/c1-25-15-6-7-17(20)16(10-15)19(24)23-12-14-5-3-9-22-18(14)13-4-2-8-21-11-13/h2-11H,12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLLICNILYFIDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({[2,3'-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2690864.png)

![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2690865.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide](/img/structure/B2690868.png)

![methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2690875.png)

![10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione](/img/structure/B2690876.png)

![4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2690880.png)

![(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2690884.png)